molecular formula C22H13NO2 B3947219 2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3947219
M. Wt: 323.3 g/mol
InChI Key: YJOIJWAZADNBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the linear formula C19H13NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been a focus of research . A two-step procedure involving hydroaminoalkylation reactions of ortho-chlorostyrenes with various secondary amines has been reported . Another method involves an oxidative cross-coupling reaction between isoquinolines and 2-naphthols .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 37 bonds, including 26 non-H bonds, 20 multiple bonds, 1 rotatable bond, 3 double bonds, 17 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 aromatic ketone, and 1 imide .


Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives have been studied extensively. For instance, pyrrolo[2,1-a]isoquinoline derivatives were synthesized by one-pot three-component reactions starting from isoquinoline, 2-bromoacetophenones and different non-symmetrical acetylenic dipolarophiles .

Future Directions

Isoquinoline derivatives have been the focus of many research studies due to their wide range of biological activities. The development of new synthetic approaches to these compounds is of high importance for drug research and medicinal chemistry . The emission of dinuclear platinum complexes can be tuned from deep red to near infrared by a simple isomeric engineering .

properties

IUPAC Name

2-naphthalen-2-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO2/c24-21-18-9-3-7-15-8-4-10-19(20(15)18)22(25)23(21)17-12-11-14-5-1-2-6-16(14)13-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOIJWAZADNBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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